Romifidine

概要

説明

準備方法

Romifidine is synthesized through a series of chemical reactions involving the formation of an imidazoline ring and the introduction of bromine and fluorine atoms to a phenyl ring. The synthetic route typically involves the following steps:

Formation of the imidazoline ring: This is achieved by reacting an appropriate diamine with a carbonyl compound under acidic conditions.

Introduction of bromine and fluorine atoms: The phenyl ring is brominated and fluorinated using bromine and fluorine sources under controlled conditions.

Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

化学反応の分析

Romifidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Halogen atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Romifidine exhibits a complex pharmacokinetic profile characterized by a two-compartment model following intravenous administration. Key pharmacokinetic parameters include:

- Terminal elimination half-life : Approximately 138.2 minutes.

- Volume of distribution : Central compartment volume (1.89 L/kg) and peripheral compartment volume (2.57 L/kg).

- Systemic clearance : 32.4 mL/min/kg .

This compound's pharmacodynamic effects include significant sedation, analgesia, and cardiovascular changes such as decreased heart rate and altered blood pressure dynamics . These effects are dose-dependent, making careful dosage critical in clinical settings.

Sedation and Anesthesia

This compound is extensively used for sedation in various species, including horses, dogs, camels, and donkeys. Its sedative effects are comparable to other α2-adrenergic agonists like medetomidine and xylazine:

- Equine Sedation : In horses, this compound is administered to facilitate procedures requiring sedation without excessive cardiovascular compromise .

- Canine Anesthesia : Studies have shown that this compound can be effectively used in conjunction with other anesthetic agents like propofol to enhance sedation while minimizing cardiovascular risks .

Analgesia

This compound provides effective analgesia, particularly during surgical procedures or painful interventions:

- Epidural Administration : In camels, the epidural injection of this compound resulted in significant analgesic effects, reducing response to painful stimuli while maintaining hemodynamic stability .

- Combination Therapy : The combination of this compound with lidocaine has been shown to enhance analgesic effects while reducing the incidence of adverse reactions compared to lidocaine alone .

Case Study 1: Equine Surgery

In a controlled study involving horses undergoing elective surgery, this compound was administered at a dosage of 20 µg/kg IV. The results indicated effective sedation with minimal cardiovascular side effects. Heart rates decreased significantly post-administration, but no severe bradycardia was observed, allowing for safe surgical intervention .

Case Study 2: Camel Sedation

A study involving eighteen camels assessed the sedative effects of this compound administered epidurally. Results showed a marked decrease in heart rate and ruminal contractions post-injection. The sedation lasted for approximately 180 minutes with varying degrees of ataxia observed among subjects .

Comparative Efficacy

A comparative analysis of this compound with other sedatives reveals its unique position in veterinary medicine:

| Drug | Species | Sedation Onset | Duration of Effect | Cardiovascular Effects |

|---|---|---|---|---|

| This compound | Horses | Rapid (5 min) | ~120 min | Moderate decrease in HR |

| Medetomidine | Dogs | Rapid (10 min) | ~60 min | Significant decrease in HR |

| Xylazine | Donkeys | Moderate (15 min) | ~90 min | Severe bradycardia |

作用機序

Romifidine exerts its effects by acting as an agonist at the alpha-2 adrenergic receptor subtype . This interaction leads to the inhibition of norepinephrine release, resulting in sedation, analgesia, and muscle relaxation. The molecular targets include the alpha-2 adrenergic receptors located in the central and peripheral nervous systems .

類似化合物との比較

Romifidine is compared with other similar compounds such as:

Xylazine: Another alpha-2 adrenergic receptor agonist used as a sedative in veterinary medicine.

Detomidine: Similar to this compound, detomidine is used for sedation and analgesia in large animals.

This compound is unique due to its specific receptor affinity and its use primarily in large animals like horses .

生物活性

Romifidine is an α2-adrenergic agonist primarily used in veterinary medicine, particularly for sedation and analgesia in horses and other large animals. Its pharmacological effects have been extensively studied, revealing significant insights into its biological activity, efficacy, and safety profile. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.

This compound acts by binding to α2-adrenergic receptors in the central nervous system, leading to sedation and analgesia. The activation of these receptors inhibits norepinephrine release, resulting in decreased sympathetic outflow and reduced pain perception.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

- Half-life : The terminal elimination half-life is approximately 138.2 minutes .

- Volume of Distribution : Central (V(c)) and peripheral (V(2)) volumes are 1.89 L/kg and 2.57 L/kg, respectively .

- Systemic Clearance : The systemic clearance rate is about 32.4 mL/min/kg .

Biological Effects

This compound has demonstrated a range of biological effects, particularly in terms of sedation and analgesia:

- Sedation : In horses, this compound produces sedation that is shallower and shorter-lived compared to other α2-agonists like detomidine . Sedation scores significantly differ from baseline values for up to 120 minutes post-administration .

- Analgesia : this compound has been shown to induce significant analgesia, particularly in the perineal region when administered epidurally. The onset time for analgesia is approximately 3.67 minutes with a duration lasting up to 158 minutes .

Study on Horses

A double-blind study involving eight horses assessed the sedative and analgesic effects of this compound compared to detomidine. The results indicated that while both drugs provided sedation, this compound's effects were significantly shorter-lived at comparable doses (P < 0.05) .

Study on Camels

In another study involving Dromedary camels, this compound was administered intravenously at doses of 40, 80, or 120 µg/kg. The findings revealed dose-dependent sedation and analgesia with significant decreases in heart rate (P < 0.001) and increased ataxia (P < 0.01) . The study highlighted the drug's effectiveness in inducing a calm state while monitoring vital signs.

Comparative Efficacy

A comparative analysis between this compound and other sedatives such as lidocaine revealed that this compound provides superior anti-nociceptive effects with significant differences noted in sedation scores (P < 0.001) .

| Drug | Onset Time (min) | Duration of Analgesia (min) | Sedation Score |

|---|---|---|---|

| This compound | 3.67 | 158 | Moderate to Severe |

| This compound-Lidocaine | 4.00 | 165 | Moderate |

| Lidocaine | - | 75 | None |

Safety Profile

While generally safe when used appropriately, this compound can cause adverse effects such as hypotension and bradycardia due to its cardiovascular impacts . Monitoring heart rate and blood pressure during administration is recommended to mitigate risks.

特性

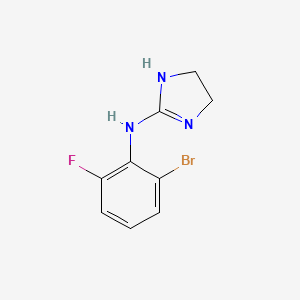

IUPAC Name |

N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPNLRQZHDJRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65896-14-2 (mono-HCl) | |

| Record name | Romifidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40216103 | |

| Record name | Romifidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65896-16-4 | |

| Record name | Romifidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65896-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Romifidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065896164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romifidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Romifidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Romifidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROMIFIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876351L05K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。